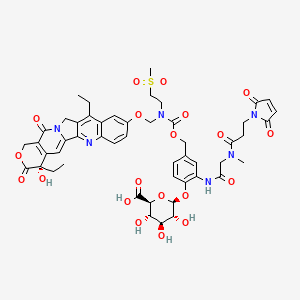

MAC glucuronide phenol-linked SN-38

Description

Evolution of Prodrug Strategies in Oncology

The concept of prodrugs in oncology has undergone a remarkable evolution. Early, or first-generation, prodrugs were primarily designed to improve the physicochemical properties of a drug, such as its solubility or stability. A subsequent wave of second-generation prodrugs focused on achieving passive tumor targeting by exploiting the unique physiological characteristics of the tumor microenvironment, such as its leaky vasculature and poor lymphatic drainage, a phenomenon known as the enhanced permeability and retention (EPR) effect.

The current frontier lies in third-generation prodrugs, which are engineered for active, site-specific drug release. These advanced systems often incorporate a targeting moiety, such as an antibody, that directs the prodrug to cancer cells expressing a specific antigen. The cytotoxic payload is then released by a trigger, which is frequently an enzyme that is overexpressed in the tumor microenvironment.

Principles of Enzyme-Responsive Drug Delivery Systems

Enzyme-responsive drug delivery systems are a sophisticated class of third-generation prodrugs that capitalize on the aberrant enzymatic activity characteristic of many cancers. Tumors often exhibit elevated levels of specific enzymes, such as proteases, phosphatases, and glucuronidases. This enzymatic upregulation provides a unique opportunity for targeted drug activation.

The core principle of this strategy involves a linker molecule that connects the cytotoxic drug to a masking group, rendering the drug inactive and often improving its solubility. This linker is designed to be selectively cleaved by a tumor-associated enzyme. Upon reaching the tumor, the high local concentration of the target enzyme breaks the linker, liberating the active drug precisely where it is needed. This targeted release mechanism significantly enhances the drug's therapeutic window.

Therapeutic Relevance of SN-38 as a Cytotoxic Payload

SN-38, the active metabolite of the widely used chemotherapy drug irinotecan, is a highly potent inhibitor of topoisomerase I. drugbank.com This essential enzyme plays a critical role in relieving torsional strain in DNA during replication and transcription. By trapping the topoisomerase I-DNA complex, SN-38 leads to the formation of lethal double-strand DNA breaks, ultimately triggering cancer cell death.

Despite its potent antitumor activity—estimated to be 200 to 2,000 times more cytotoxic than irinotecan—the clinical application of SN-38 as a standalone agent has been hampered by its extremely poor solubility in pharmaceutically acceptable solvents and its propensity for reversible conversion to a less active carboxylate form at physiological pH. drugbank.com These limitations have spurred the development of prodrug strategies designed to effectively deliver SN-38 to tumor tissues.

Contextualizing MAC Glucuronide Phenol-Linked SN-38 in Prodrug Research

This compound is an advanced, enzyme-activatable prodrug construct designed to harness the potent cytotoxicity of SN-38 in a targeted manner. medchemexpress.comadooq.com This compound is a key component in the development of antibody-drug conjugates (ADCs), which represent a leading edge in precision oncology. researchgate.net

The design of this prodrug is multi-faceted:

SN-38 Payload: The core of the molecule is the potent topoisomerase I inhibitor, SN-38. medchemexpress.comadooq.com

Glucuronide Linker: SN-38 is linked via its phenolic hydroxyl group to a glucuronic acid moiety. This glucuronide group serves two primary functions: it masks the activity of SN-38 and increases the water solubility of the compound. Crucially, the glucuronide bond is specifically cleaved by β-glucuronidase, an enzyme found in high concentrations in the tumor microenvironment and lysosomes. nih.govnih.gov

MAC (Maleimidocaproyl) Group: The "MAC" portion of the molecule is a maleimide-containing linker. researchgate.net This functional group is designed for covalent attachment to a targeting vehicle, most commonly the thiol groups on a monoclonal antibody, to create an ADC.

This sophisticated architecture allows for the targeted delivery of the inactive SN-38 prodrug to cancer cells. Following binding to a tumor-specific antigen and internalization, the high intracellular concentration of β-glucuronidase cleaves the glucuronide linker, releasing the active SN-38 payload directly inside the cancer cell. This targeted activation mechanism is a hallmark of advanced prodrug design.

Research Findings

Preclinical research has demonstrated the cytotoxic potential of this compound. In vitro studies have shown its effectiveness against various cancer cell lines. medchemexpress.comadooq.com

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (ng/mL) |

|---|---|

| L540cy | 113 medchemexpress.comadooq.com |

| Ramos | 67 medchemexpress.comadooq.com |

IC50: The half-maximal inhibitory concentration.

Furthermore, studies on albumin-coupled versions of this drug linker have indicated good stability in mouse plasma, which is a critical characteristic for effective in vivo delivery. researchgate.net The stability of the prodrug in circulation is essential to prevent premature drug release and associated systemic toxicity.

The mechanism of action hinges on the enzymatic release of SN-38. The glucuronidation of SN-38 is a known metabolic pathway in the human liver, which deactivates the drug. nih.gov The prodrug strategy cleverly reverses this process at the tumor site. The release of SN-38 from its glucuronide conjugate by bacterial β-glucuronidase in the gut is a known factor in the gastrointestinal toxicity of irinotecan, further highlighting the efficiency of this enzymatic cleavage. nih.gov By restricting this cleavage to the tumor microenvironment, the therapeutic potential can be maximized.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| SN-38 | 7-ethyl-10-hydroxycamptothecin |

| Irinotecan | CPT-11 |

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,41-44,47,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t41-,42-,43+,44-,47+,50-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQSTTAUHYHYCV-GVAVQZEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54N6O20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1091.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Design of Mac Glucuronide Phenol Linked Sn 38

Chemical Synthesis of the MAC Glucuronide Phenol-Linked SN-38 Conjugate

Strategies for Glucuronide Moiety Conjugation

The conjugation of a glucuronic acid moiety to the phenolic linker is a critical step in the synthesis of the prodrug. This hydrophilic sugar unit not only enhances the water solubility of the conjugate but also serves as the trigger for enzymatic activation by β-glucuronidase. The synthesis typically begins with a protected form of glucuronic acid to prevent unwanted side reactions.

A common strategy involves the use of a glucuronic acid donor with protecting groups on its hydroxyl and carboxylic acid functionalities, such as acetyl or benzyl groups. The anomeric position (C-1) of the glucuronic acid donor is activated to facilitate glycosylation of the phenolic linker. Methods for activating the anomeric carbon include its conversion to a glycosyl halide (e.g., bromide) or a trichloroacetimidate.

The glycosylation reaction itself, often performed under Koenigs-Knorr or Schmidt conditions, involves the coupling of the activated glucuronic acid donor with the phenolic hydroxyl group of the linker. The stereochemistry of the newly formed glycosidic bond is crucial, with the β-anomer being the desired product for recognition by β-glucuronidase. The choice of solvent, promoter (e.g., silver salts for Koenigs-Knorr or a Lewis acid like trimethylsilyl trifluoromethanesulfonate for Schmidt glycosylation), and temperature are all critical parameters that are optimized to achieve high yield and stereoselectivity. Following successful conjugation, the protecting groups on the glucuronic acid are removed in a deprotection step, often involving basic hydrolysis for acetyl groups, to yield the free glucuronide.

| Parameter | Description | Typical Reagents/Conditions |

| Glucuronic Acid Donor | Protected form of glucuronic acid. | Per-acetylated methyl glucuronate |

| Activation of Anomeric Carbon | Conversion of the anomeric hydroxyl to a good leaving group. | HBr/acetic acid to form glycosyl bromide |

| Glycosylation Reaction | Formation of the β-glycosidic bond with the phenolic linker. | Silver oxide or a Lewis acid (e.g., TMSOTf) |

| Deprotection | Removal of protecting groups from the glucuronide moiety. | Basic hydrolysis (e.g., sodium methoxide) |

Engineering of the Phenolic Linker and Methylene (B1212753) Alkoxy Carbamate (MAC) Unit

The phenolic linker serves as the central scaffold of the conjugate, connecting the glucuronide moiety to the MAC unit and ultimately to SN-38. The design of this linker is pivotal for the stability and release kinetics of the prodrug. The linker must be stable under physiological conditions but allow for efficient self-immolation following the enzymatic cleavage of the glucuronide.

The Methylene Alkoxy Carbamate (MAC) unit is a self-immolative spacer that is attached to the phenolic linker. The synthesis of the MAC unit involves the reaction of a secondary amine with a chloroformate, which is subsequently coupled to the phenolic linker. This creates a carbamate linkage that is designed to be electronically coupled to the phenol (B47542). The purpose of the MAC unit is to create a stable linkage to the drug, SN-38, that will cleave following the enzymatic removal of the glucuronide. Upon cleavage of the glucuronide, the resulting free phenol initiates an electronic cascade that leads to the decomposition of the MAC unit and the release of the active drug.

Synthetic Routes for SN-38 Integration

SN-38, the active metabolite of irinotecan, is a potent cytotoxic agent. medchemexpress.com Its integration into the MAC glucuronide phenol-linked conjugate is the final key step in the synthesis. SN-38 possesses a phenolic hydroxyl group at the C-10 position and a hydroxyl group in its lactone ring. The conjugation strategy is designed to link SN-38 to the MAC unit via its C-10 phenolic hydroxyl group.

The synthesis involves the activation of the MAC unit on the linker to make it susceptible to nucleophilic attack by the C-10 hydroxyl of SN-38. This can be achieved by converting a hydroxyl group on the MAC linker into a good leaving group, such as a p-nitrophenyl carbonate or a halide. The subsequent reaction with SN-38, often in the presence of a non-nucleophilic base, forms a stable carbonate or ether linkage. The reaction conditions must be carefully controlled to avoid modification of the sensitive lactone ring of SN-38, which is essential for its biological activity. The phenol-linked version of the conjugate allows for the dynamic conversion between the active closed-lactone and inactive open-carboxylate forms of SN-38.

| Component | Synthetic Consideration | Key Functional Groups Involved |

| Phenolic Linker | Central scaffold, must be stable and allow for self-immolation. | Phenolic hydroxyl, amine for MAC attachment. |

| MAC Unit | Self-immolative spacer for drug release. | Carbamate, activated for SN-38 conjugation. |

| SN-38 | Potent cytotoxic drug. | C-10 phenolic hydroxyl for conjugation. |

Advanced Methodologies for Structural Confirmation of this compound

The structural confirmation of a complex molecule like this compound is a non-trivial task that requires the use of advanced analytical techniques. A combination of spectroscopic and spectrometric methods is employed to unequivocally determine its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized.

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The characteristic signals for the aromatic protons of SN-38 and the phenolic linker, the anomeric proton of the glucuronide moiety (with a specific coupling constant confirming the β-configuration), and the protons of the MAC unit are all identified and assigned.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical nature. The carbonyl carbons of the lactone and carbamate groups, the aromatic carbons, and the carbons of the glucuronide moiety all have distinct chemical shifts.

2D NMR (COSY, HSQC, HMBC): These techniques are used to establish connectivity between protons and carbons. For instance, Heteronuclear Multiple Bond Correlation (HMBC) is crucial for confirming the linkages between the glucuronide and the phenolic linker, the linker and the MAC unit, and the MAC unit and SN-38, by observing correlations between atoms that are two or three bonds apart.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the accurate molecular weight of the conjugate, which in turn confirms its elemental composition. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern provides valuable information about the structure of the molecule and the sequence of its components. For instance, the loss of the glucuronic acid moiety or the SN-38 drug can be observed, confirming the presence and connectivity of these units.

| Analytical Technique | Information Obtained | Key Structural Features Confirmed |

| ¹H NMR | Proton chemical shifts and coupling constants. | Stereochemistry of the glycosidic bond, presence of all molecular components. |

| ¹³C NMR | Carbon chemical shifts. | Confirmation of functional groups (carbonyls, aromatic carbons). |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms. | Linkages between glucuronide, linker, MAC unit, and SN-38. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight. | Elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern. | Structural integrity and sequence of the conjugate. |

The combination of these advanced analytical methodologies provides a comprehensive and unambiguous structural confirmation of the this compound conjugate, ensuring its identity, purity, and integrity, which are critical for its development as a targeted therapeutic agent.

Molecular Mechanism of Action and Enzymatic Activation of Mac Glucuronide Phenol Linked Sn 38

Self-Immolative Cascade and Release of Active SN-38

The cleavage of the glucuronide triggers a self-immolative cascade, a chemical process where the linker spontaneously breaks down. rsc.orgresearchgate.netnih.gov This process often involves a 1,6-elimination reaction, which is an electronic cascade that leads to the fragmentation of the linker and the release of the active drug. sigutlabs.comrsc.orgresearchgate.net This self-immolative design is elegant and efficient, ensuring that the cytotoxic agent is liberated in its active form directly at the tumor site. sigutlabs.com

Molecular Inhibition of DNA Topoisomerase I by SN-38

Once released, SN-38, the active metabolite of the chemotherapy drug irinotecan, exerts its potent anticancer effects by targeting a crucial enzyme involved in DNA replication and transcription: DNA topoisomerase I. pharmgkb.orgwikipedia.orgspandidos-publications.com Topoisomerase I relieves torsional strain in DNA by creating temporary single-strand breaks. spandidos-publications.commdpi.com SN-38 works by trapping the topoisomerase I-DNA complex, preventing the re-ligation of the broken DNA strand. pharmgkb.orgwikipedia.org This stabilization of the "cleavable complex" leads to the accumulation of single-strand DNA breaks. spandidos-publications.comnih.gov

Resultant Cellular Responses: DNA Damage and Apoptosis Induction

The collision of DNA replication forks with these stabilized cleavable complexes converts the single-strand breaks into irreversible double-strand DNA breaks. pharmgkb.orgnih.gov This extensive DNA damage triggers a cascade of cellular responses. The cell cycle is arrested, often in the S and G2 phases, to allow time for DNA repair. pharmgkb.orgspandidos-publications.comnih.gov However, if the damage is too severe, the cell is pushed towards programmed cell death, or apoptosis. spandidos-publications.comnih.gov The induction of apoptosis is a key mechanism by which SN-38 eliminates cancer cells and is often mediated through the activation of caspases, such as caspase-3, and the cleavage of proteins like PARP. nih.gov

Preclinical Evaluation of Mac Glucuronide Phenol Linked Sn 38: in Vitro Biological Activity

Assessment of Cytotoxicity in Cancer Cell Lines

The primary measure of an anticancer agent's potential lies in its ability to kill cancer cells. The in vitro cytotoxicity of MAC glucuronide phenol-linked SN-38 has been evaluated across different cancer cell lines to determine its efficacy.

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it has shown activity in L540cy Hodgkin's lymphoma cells and Ramos Burkitt's lymphoma cells. medchemexpress.comadooq.comscientist.com The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined to be 113 ng/mL in L540cy cells and 67 ng/mL in Ramos cells. medchemexpress.comadooq.comscientist.com This indicates a differential sensitivity of these cell lines to the compound, with Ramos cells being more susceptible.

Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (ng/mL) |

|---|---|---|

| L540cy | Hodgkin's Lymphoma | 113 |

| Ramos | Burkitt's Lymphoma | 67 |

In Vitro Stability and Drug Release Kinetics of this compound in Biological Milieu

A critical aspect of a prodrug's design is its stability in systemic circulation and its ability to release the active drug specifically at the target site.

The stability of this compound has been investigated in plasma to mimic its behavior in the bloodstream. When conjugated to albumin, the compound demonstrates good stability in mouse plasma. medchemexpress.com Further studies have shown that the albumin-conjugated form is quite stable in both mouse and human plasma, with no significant degradation observed even after 7 days of incubation in human plasma. mdpi.com This stability is crucial to prevent premature release of the toxic payload, SN-38, before it reaches the tumor microenvironment. The conjugation to albumin is designed to be stable, and research indicates that undesired de-conjugation through retro-Michael addition is unlikely to occur once the albumin-drug conjugate is formed. mdpi.com

Stability of Albumin-Conjugated this compound in Plasma

| Plasma Source | Observation | Incubation Period |

|---|---|---|

| Mouse | Good stability | Not specified |

| Human | No significant concentration change | 7 days |

Mechanisms of Targeted Delivery of this compound

The targeted delivery of this compound to tumor tissues is a cornerstone of its design, aiming to maximize anticancer activity while minimizing systemic toxicity.

This compound employs an albumin-binding strategy to enhance its accumulation in tumors. mdpi.comnih.gov After administration, the compound is designed to bind to albumin, the most abundant protein in the blood. mdpi.comnih.gov This conjugation leverages the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules like albumin tend to accumulate more in tumor tissues than in normal tissues due to leaky tumor vasculature and poor lymphatic drainage. nih.gov By binding to albumin, the prodrug's circulation half-life is extended, and its concentration at the tumor site is increased, leading to more effective drug delivery. nih.govnih.gov

Integration of this compound within Antibody-Drug Conjugate (ADC) Frameworks

The integration of this compound into an ADC framework is a strategic approach to targeted cancer therapy. medchemexpress.comnih.gov ADCs are designed to selectively deliver highly potent cytotoxic agents, like SN-38, to tumor cells by targeting specific antigens on the cell surface. medchemexpress.com

The this compound serves as a drug-linker component in this framework. medchemexpress.comadooq.com The linker has several key features. It is a pH-susceptible, glucuronide-based linker that connects the SN-38 payload to a monoclonal antibody. medchemexpress.comadooq.com The glucuronide moiety is intended to be cleaved by β-glucuronidase, an enzyme that is often present at elevated levels in the tumor microenvironment, leading to the release of the active SN-38 drug. mdpi.comnih.gov

The "MAC" portion of the name refers to a methylene (B1212753) alkoxy carbamate, which is part of the linker's chemical structure. nih.gov The entire structure, including the SN-38 payload, the glucuronide, and the rest of the linker system, is designed for stability in circulation and efficient release at the target site. mdpi.comresearchgate.net

The phenol-linked aspect of this particular drug-linker is significant. Camptothecins, including SN-38, exist in a pH-dependent equilibrium between their active lactone form and an inactive open-carboxylate form. nih.gov The phenol (B47542) linkage allows for this natural conversion to occur. Interestingly, research comparing ADCs made with this phenol-linked SN-38 to those with a lactone-stabilized version found that the in vivo efficacy in a Hodgkin's lymphoma model was comparable. This finding suggests that strict lactone stabilization within the ADC construct may not be essential for the therapeutic efficacy of camptothecin-based ADCs.

The general mechanism for an ADC utilizing this compound involves the antibody binding to its target antigen on a tumor cell. Following binding, the ADC-antigen complex is internalized by the cell, often into lysosomes. medchemexpress.com The acidic environment and the presence of enzymes like β-glucuronidase within the lysosome facilitate the cleavage of the linker and the release of the SN-38 payload, which can then exert its cytotoxic effect by inhibiting topoisomerase I. medchemexpress.commdpi.com

Furthermore, this drug-linker has also been explored in the context of albumin-drug conjugates. mdpi.comnih.gov In this approach, the linker is designed to conjugate with albumin, the most abundant protein in the blood, creating an in vivo prepared albumin-drug conjugate. This strategy aims to leverage the long half-life and tumor accumulation properties of albumin to improve the pharmacokinetic profile of the drug. mdpi.comnih.gov

Table 2: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (2S,3S,4S,5R,6S)-6-(4-(((((((S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)oxy)methyl)(2-(methylsulfonyl)ethyl)carbamoyl)oxy)methyl)-2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylpropanamido)acetamido)phenoxy)-3,4,5-trihydroxytetra-hydro-2H-pyran-2-carboxylic acid) nih.govresearchgate.net |

| SN-38 | 7-ethyl-10-hydroxycamptothecin nih.gov |

| Irinotecan | (S)-4,11-diethyl-4-hydroxy-9-((4-(piperidinopiperidino)carbonyloxy)-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |

| Camptothecin | (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |

Analytical and Bioanalytical Methodologies for Mac Glucuronide Phenol Linked Sn 38 Research

Development of Robust Bioanalytical Assays for MAC Glucuronide Phenol-Linked SN-38 and its Metabolites

The unique structure of this compound, an albumin-drug conjugate, necessitates specialized bioanalytical approaches that can distinguish the conjugated drug from its free form and other metabolites. nih.govmdpi.com This has led to the development of sophisticated assays combining immunocapture with highly sensitive detection techniques.

Immunoprecipitation-Based Techniques for Conjugate Quantification

A key strategy for quantifying albumin-conjugated this compound involves an immunoprecipitation method. researchgate.net This technique utilizes magnetic beads coated with antibodies that specifically capture albumin and, consequently, the attached drug conjugate from a plasma sample. mdpi.com Following the capture, the active SN-38 is cleaved from the conjugate by incubation with β-glucuronidase. researchgate.netmdpi.com This enzymatic cleavage is essential for releasing the payload, which can then be separated and accurately quantified. mdpi.com This immunoprecipitation process ensures that only the albumin-bound fraction of the drug is measured, providing a clear picture of the concentration of the intact conjugate in circulation. researchgate.netmdpi.com

The process can be summarized as follows:

Incubation of plasma samples with albumin-capturing magnetic beads.

Isolation of the albumin-drug conjugate.

Enzymatic cleavage of SN-38 from the conjugate using β-glucuronidase.

Separation and quantification of the released SN-38. mdpi.com

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-qTOF/MS) for Precise Analysis

Following immunoprecipitation and cleavage, liquid chromatography coupled with mass spectrometry is employed for the precise quantification of the released SN-38. mdpi.com Specifically, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF/MS) has been successfully utilized for this purpose. nih.govresearchgate.net This advanced analytical technique offers high resolution and mass accuracy, enabling the specific detection and quantification of SN-38 even in complex biological matrices like plasma. nih.gov

The use of LC-MS/MS is also a well-established method for the simultaneous determination of SN-38 and its related compounds. nih.gov In the context of this compound analysis, after the immunoprecipitation step, the cleaved SN-38 is quantified using LC-MS/MS. mdpi.com This method provides excellent sensitivity and specificity, which are critical for pharmacokinetic studies. mdpi.comnih.gov

Method Validation for Quantitative Analysis in Preclinical Studies

To ensure the reliability and accuracy of the bioanalytical data, the developed methods must undergo rigorous validation. For the quantitative analysis of this compound in preclinical studies, a comprehensive validation process is essential.

A stock solution of the compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted to create calibration standards and quality control (QC) samples. mdpi.com These standards and QC samples are then spiked into blank mouse plasma to mimic the study samples. mdpi.com

The calibration curve for the quantification of the albumin-conjugated drug is a critical component of the validation. A representative calibration curve for the analysis of albumin-conjugated SN-38 demonstrated a concentration range of 50 to 20,000 ng/mL. mdpi.com A quadratic regression with a weighting of 1/concentration² is often applied, with an acceptance criterion for the correlation coefficient (r) of ≥0.99. mdpi.com

The stability of the analyte in the biological matrix is also a key validation parameter. For instance, the albumin-conjugated this compound has been shown to be stable in both mouse and human plasma for up to 7 days of incubation. mdpi.com This stability is crucial as it indicates that once the drug-albumin conjugate is formed, it does not readily de-conjugate. mdpi.com

The table below summarizes the key parameters of a validated bioanalytical method for albumin-conjugated this compound.

| Parameter | Specification |

| Analytical Method | Immunoprecipitation-linked LC-qTOF/MS |

| Analyte | Albumin-conjugated SN-38 (quantified as cleaved SN-38) |

| Matrix | Mouse Plasma |

| Calibration Curve Range | 50 - 20,000 ng/mL |

| Regression Model | Quadratic (1/concentration²) |

| Correlation Coefficient (r) | ≥0.99 |

| Data derived from a study on the bioanalytical method development for albumin-conjugated this compound. mdpi.com |

This validated method was successfully applied to an in vivo intravenous mouse pharmacokinetic study of this compound. nih.govmdpi.com The results of such studies, underpinned by robust bioanalytical methodologies, are critical for advancing the preclinical development of this targeted therapeutic agent.

Advanced Research Perspectives and Emerging Applications of Mac Glucuronide Phenol Linked Sn 38

Rational Design Principles for Next-Generation Glucuronide Prodrugs

The design of next-generation glucuronide prodrugs, including MAC glucuronide phenol-linked SN-38, is a meticulous process grounded in several key scientific principles. The primary goal is to enhance the therapeutic index of the parent drug, SN-38, by improving its solubility, stability, and tumor-specific delivery. nih.gov

A cornerstone of this strategy is exploiting the enzymatic differences between tumor and healthy tissues. Many tumors exhibit high levels of β-glucuronidase, an enzyme that can cleave the glucuronide moiety from the prodrug, releasing the active SN-38 at the tumor site. nih.govresearchgate.net This targeted activation is a critical design element. The stability of the glucuronide linker is paramount; it must be resilient enough to prevent premature drug release in the systemic circulation but susceptible to enzymatic cleavage within the tumor. researchgate.net

Furthermore, the lactone ring of SN-38 is essential for its cytotoxic activity but is pH-sensitive. Prodrug design often incorporates features to stabilize this ring, ensuring the drug remains in its active form until it reaches the target. medchemexpress.comnih.gov For instance, the acidic environment of lysosomes can favor the closed, active form of the lactone ring. nih.gov The "MAC" component of the compound's name signifies a pH-susceptible lactone, indicating a design that is responsive to the acidic tumor microenvironment. medchemexpress.comadooq.com

Researchers are also exploring the use of multiarm polyethylene (B3416737) glycol (PEG) backbones to create conjugates with high drug loading and significantly improved water solubility. acs.org This approach not only addresses the poor solubility of SN-38 but also allows for the delivery of a higher concentration of the therapeutic agent to the tumor.

Investigation of Alternative Enzyme-Responsive Linkers for SN-38 Delivery

Alternative linker technologies currently under investigation include:

Disulfide Bonds: These linkers are designed to be cleaved in the presence of high concentrations of glutathione, a condition often found within tumor cells. This provides another layer of tumor-specific activation. nih.gov

Cathepsin B-Sensitive Linkers: Cathepsin B is a protease that is often overexpressed in the tumor microenvironment. Linkers that are substrates for this enzyme can facilitate drug release specifically at the tumor site. nih.gov

pH-Sensitive Linkers: As an alternative or complement to enzymatic cleavage, pH-sensitive linkers are designed to break down in the acidic environment characteristic of many solid tumors and intracellular compartments like lysosomes. This can trigger the release of the active drug in a targeted manner.

ROS-Responsive Linkers: The tumor microenvironment is often characterized by high levels of reactive oxygen species (ROS). Linkers that are cleaved in response to this oxidative stress offer another promising avenue for tumor-specific drug release. biorxiv.orgresearchgate.net

The ideal linker should be stable in circulation, release the drug efficiently upon reaching the tumor, and be composed of biocompatible materials. The ongoing research into these alternative linkers aims to create a diverse toolkit for constructing SN-38 prodrugs tailored to the specific characteristics of different cancer types.

Potential for Combination Therapies Involving this compound

Potential combination therapy strategies include:

Immune Checkpoint Inhibitors (ICIs): The cytotoxic effect of SN-38 can lead to the release of tumor antigens, a process that can stimulate an anti-tumor immune response. When combined with ICIs, which block the pathways that cancer cells use to evade the immune system, this could lead to a more robust and durable anti-cancer effect. nih.gov

Other Chemotherapeutic Agents: Combining this compound with other traditional or targeted chemotherapies could allow for a multi-pronged attack on cancer cells. For instance, a combination with an agent that targets a different cellular pathway could reduce the likelihood of resistance developing. sciopen.com

Targeted Therapies: Pairing this prodrug with therapies that target specific molecular pathways in cancer cells, such as those involved in angiogenesis or signal transduction, could create a powerful synergistic effect. nih.gov

Radiotherapy: The localized cell killing induced by radiotherapy could potentially enhance the delivery and activation of the SN-38 prodrug within the tumor.

The ability to combine this compound with other treatments opens up a wide range of possibilities for developing more effective and personalized cancer therapies.

Future Directions in Targeted Cancer Therapy with SN-38 Prodrugs

The development of this compound and other similar prodrugs is a significant step forward in the field of targeted cancer therapy. However, research is ongoing to further refine and improve upon these technologies.

Future research directions are likely to focus on:

Advanced Prodrug Design: The development of "smarter" prodrugs that can respond to multiple stimuli within the tumor microenvironment, such as a combination of specific enzymes and pH levels, could lead to even greater targeting precision. alacrita.comdrugtargetreview.com

Nanoparticle-Based Delivery Systems: Encapsulating SN-38 prodrugs within nanoparticles can further enhance their stability, solubility, and tumor accumulation through the enhanced permeability and retention (EPR) effect. biorxiv.orgnih.gov

Theranostics: Combining the therapeutic properties of SN-38 prodrugs with diagnostic imaging agents could allow for real-time monitoring of drug delivery and efficacy, enabling more personalized treatment strategies.

Overcoming Resistance: Research into the mechanisms of resistance to SN-38 will be crucial for developing next-generation prodrugs that can circumvent these challenges.

Expansion to Other Cancers: While SN-38 has shown promise in colorectal and other cancers, future research will likely explore the application of these prodrugs in a wider range of malignancies. nih.gov

The continued innovation in the design and application of SN-38 prodrugs holds immense promise for improving the treatment outcomes for cancer patients. By harnessing the principles of rational drug design and a deep understanding of tumor biology, scientists are paving the way for a new era of more effective and less toxic cancer therapies.

Q & A

Basic: What is the mechanism of cytotoxicity of MAC glucuronide phenol-linked SN-38 in cancer cells?

This compound acts as a pH-sensitive lactone linker that releases SN-38, a DNA topoisomerase I inhibitor, in acidic environments (e.g., tumor microenvironments or lysosomes). The released SN-38 stabilizes topoisomerase I-DNA cleavage complexes, inducing DNA strand breaks and apoptosis. Cytotoxicity is validated via in vitro assays using L540cy and Ramos cell lines, with IC50 values of 113 ng/mL and 67 ng/mL, respectively .

Methodological Note : Use standardized cell viability assays (e.g., MTT or ATP-based assays) with controlled pH conditions to differentiate linker stability and drug release efficiency.

Basic: What pharmacokinetic (PK) parameters characterize this compound in preclinical studies?

Key PK parameters from mouse studies include:

- 1 mg/kg dose :

- T1/2 = 2187.81 ± 531.83 min

- Cmax = 3291.42 ± 529.00 ng/mL

- AUCINF = 2,845,522.93 ± 209,510.79 min·ng/mL

- 3 mg/kg dose :

- T1/2 = 2986.94 ± 822.30 min

- Cmax = 11,772.15 ± 2030.98 ng/mL

- AUCINF = 10,884,918.68 ± 1,782,896.03 min·ng/mL

These data suggest dose-dependent saturation in clearance (CL) and volume of distribution (Vss) .

Methodological Note : Use non-compartmental analysis (NCA) for AUC calculations and ensure consistent sampling intervals to capture terminal elimination phases.

Advanced: How can researchers address variability in PK parameters between doses of this compound?

The reduced CL at higher doses (0.28 mL/min/kg at 3 mg/kg vs. 0.35 mL/min/kg at 1 mg/kg) suggests saturation of metabolic or excretion pathways. To resolve variability:

Perform in vitro hepatocyte or microsomal stability assays to identify metabolic enzymes involved.

Validate target engagement using tumor xenograft models with simultaneous monitoring of free SN-38 and conjugated drug levels.

Use population PK modeling to account for inter-subject variability in clearance mechanisms .

Advanced: What experimental strategies optimize the stability and efficacy of this compound in antibody-drug conjugates (ADCs)?

- Linker Stability : Test pH-dependent drug release using simulated physiological buffers (e.g., pH 5.0 for lysosomal conditions vs. pH 7.4 for plasma).

- Conjugation Efficiency : Use orthogonal techniques (e.g., hydrophobic interaction chromatography) to assess drug-to-antibody ratio (DAR) and aggregation.

- In Vivo Validation: Compare tumor growth inhibition in xenograft models with and without protease inhibitors to confirm linker specificity .

Advanced: How do bioanalytical methods differentiate SN-38 glucuronide metabolites from the parent compound?

- Sample Preparation : Use liquid-liquid extraction (e.g., dichloromethane) to isolate SN-38 glucuronide from plasma.

- UPLC-MS/MS Analysis : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 569.1→393.1 for SN-38 glucuronide vs. m/z 393.1→349.1 for SN-38).

- Validation : Assess matrix effects, recovery, and lower limit of quantification (LLOQ) using FDA/EMA guidelines .

Advanced: How to resolve contradictions in glucuronidation data between in vitro and in vivo studies?

- Discrepancy : In vivo studies show low SN-38 glucuronide formation due to reduced hepatic uptake , while in vitro UGT1A1 assays yield high glucuronidation rates .

- Resolution :

Advanced: What methodologies validate the pH-sensitive release mechanism of this compound?

Fluorescence-Based Assays : Tag the linker with pH-sensitive fluorophores (e.g., fluorescein) and monitor release kinetics in buffer systems.

Mass Spectrometry Imaging (MSI) : Map spatial distribution of free SN-38 in tumor sections to correlate release with acidic regions.

Comparative Studies : Contrast lactone stability with non-pH-sensitive linkers (e.g., valine-citrulline-PABC) in the same ADC platform .

Advanced: How do researchers reconcile differences in cytotoxicity between cell lines (e.g., L540cy vs. Ramos)?

- Mechanistic Insight : Ramos cells (B-cell lymphoma) may overexpress drug transporters (e.g., ABCG2) that efflux SN-38, reducing intracellular accumulation.

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.